3-(2,4-Dinitroanilino)phenol
Description
Significance of Aniline (B41778) and Phenol (B47542) Derivatives in Organic Synthesis and Functional Materials
Aniline and its derivatives are cornerstone chemicals, serving as versatile starting materials and intermediates in the synthesis of a vast array of organic compounds. wikipedia.orgresearchgate.net They are integral to the production of dyes, polymers, pharmaceuticals, and agrochemicals. wikipedia.orgnih.gov The amino group of aniline makes it highly reactive and susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups onto the aromatic ring. wikipedia.org This reactivity is fundamental to creating complex molecules with specific desired properties. researchgate.netresearchgate.net
Phenol and its derivatives are equally important in organic synthesis and materials science. researchgate.net The hydroxyl group on the phenolic ring influences its chemical behavior, making it a key component in the synthesis of resins, plastics, and various pharmaceutical agents. google.com The ability of both aniline and phenol derivatives to be readily functionalized makes them crucial building blocks for the development of advanced functional materials with applications in electronics, photonics, and sensor technology. rsc.org
Scope and Relevance of Dinitrophenyl Aniline Derivatives in Academic Investigations
Within the broader class of anilino-phenolic compounds, dinitrophenyl aniline derivatives have garnered considerable attention in academic research. The presence of the dinitrophenyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the entire molecule. These derivatives are frequently studied for their potential applications as dyes, pH indicators, and in the synthesis of more complex heterocyclic compounds. cymitquimica.com Furthermore, research into dinitrophenyl aniline derivatives often explores their biological activities, including their interactions with biological macromolecules. smolecule.com The study of their synthesis, spectroscopic properties, and chemical reactivity provides valuable insights into fundamental organic chemistry principles and aids in the design of new functional molecules. researchgate.net
Chemical Identity and Properties of 3-(2,4-Dinitroanilino)phenol
The compound this compound is an organic substance characterized by a phenol group linked to a 2,4-dinitroaniline (B165453) moiety through an amino bridge.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound smolecule.com |
| CAS Number | 62276-01-1 smolecule.comevitachem.com |
| Molecular Formula | C₁₂H₉N₃O₅ smolecule.comevitachem.com |
| Molecular Weight | 275.22 g/mol smolecule.comevitachem.com |
| Canonical SMILES | C1=CC(=CC(=C1)O)NC2=C(C=C(C=C2)N+[O-])N+[O-] smolecule.com |
| InChI Key | CPLOONONGQPDEM-UHFFFAOYSA-N smolecule.com |
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry reactions. A common method involves the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene (B32670) and 3-aminophenol (B1664112). In this reaction, the amino group of 3-aminophenol acts as a nucleophile, attacking the electron-deficient carbon atom of 1-chloro-2,4-dinitrobenzene that is bonded to the chlorine atom. This process typically requires a base to neutralize the hydrochloric acid formed as a byproduct.
Alternative synthetic routes may include Ullmann-type coupling or Buchwald-Hartwig amination reactions, which utilize copper or palladium catalysts, respectively, to facilitate the formation of the C-N bond between an aryl halide and an amine. smolecule.com Direct nitration of aniline derivatives followed by coupling with a phenol can also be employed. evitachem.com
Spectroscopic Analysis
The structural elucidation of this compound relies on various spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, O-H stretching of the phenol group, C-N stretching, and strong absorptions for the symmetric and asymmetric stretching of the nitro (NO₂) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would reveal distinct signals for the aromatic protons on both the phenol and dinitrophenyl rings, as well as signals for the amine and hydroxyl protons. The coupling patterns and chemical shifts of these protons provide detailed information about their chemical environment and connectivity.
¹³C NMR spectroscopy would show signals for each unique carbon atom in the molecule, including the carbons of the aromatic rings and those attached to the nitro, amino, and hydroxyl groups.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information by showing the loss of specific fragments, such as the nitro groups.
Applications in Chemical Research
This compound and its derivatives are valuable in various areas of chemical research.
Dye and Pigment Chemistry: The chromophoric dinitrophenyl group imparts color to the molecule, making it and similar compounds useful as intermediates in the synthesis of azo dyes and other colorants. cymitquimica.comsmolecule.com
Materials Science: The presence of polar functional groups and an extended π-system makes these types of compounds candidates for investigation in the development of nonlinear optical materials and other functional materials. rsc.org
Biological Research: Some dinitroaniline derivatives have been studied for their biological activity, including their potential to disrupt microtubule dynamics, which is relevant in cancer research. smolecule.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
62276-01-1 |
|---|---|
Molecular Formula |
C12H9N3O5 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
3-(2,4-dinitroanilino)phenol |
InChI |
InChI=1S/C12H9N3O5/c16-10-3-1-2-8(6-10)13-11-5-4-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H |
InChI Key |
CPLOONONGQPDEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,4 Dinitroanilino Phenol and Analogues
Strategies for Carbon-Nitrogen Bond Formation in Aniline (B41778) Derivatives
The creation of the C-N bond is a cornerstone of organic synthesis, with numerous methods developed to facilitate this transformation, particularly for producing aniline derivatives. nih.govacs.org These reactions are vital for creating a wide range of compounds, including pharmaceuticals and materials. matthey.com
Nucleophilic Aromatic Substitution (SNA r): This is a fundamental method for forming C-N bonds, especially when an aromatic ring is activated by electron-withdrawing groups, such as the nitro groups in a dinitrobenzene precursor. sci-hub.selibretexts.org The reaction involves the attack of a nucleophile, in this case, an aminophenol, on an electron-deficient aryl halide. libretexts.org The presence of strong electron-withdrawing groups is crucial for the success of this reaction. numberanalytics.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile tool for C-N bond formation. wikipedia.orglibretexts.orgnumberanalytics.com It allows for the coupling of amines with aryl halides under relatively mild conditions and exhibits broad functional group tolerance. wikipedia.orgnumberanalytics.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by ligand exchange with the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. numberanalytics.com Several generations of catalyst systems have been developed to expand the scope and efficiency of this reaction. wikipedia.org
Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an amine. slideshare.netwikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and polar solvents. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. nih.gov The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Other Transition-Metal-Catalyzed Couplings: Beyond palladium and copper, other transition metals have been explored for C-N bond formation. For instance, ruthenium has been shown to catalyze the cleavage and functionalization of the C-N bond in aniline derivatives. acs.org Iron-catalyzed systems have also been investigated for the synthesis of aniline derivatives from dinitrogen and arenes. researchgate.net
Emerging Methods: Research continues to uncover novel approaches to C-N bond formation. These include methods that utilize hypervalent iodine reagents to facilitate the coupling of amides and diaryliodonium salts, offering a transition-metal-free alternative. nih.gov Additionally, photoredox catalysis using uranyl ions has been demonstrated for the activation of C-N bonds in anilines. oup.com
Phenol (B47542) Functionalization Techniques for Arylamine Introduction
The introduction of an arylamine group onto a phenol ring is a key transformation in the synthesis of compounds like 3-(2,4-dinitroanilino)phenol. This can be achieved by either forming the C-N bond directly with the phenol or by modifying a pre-functionalized phenol.
Direct C-H functionalization of phenols represents an atom-economical approach to introduce substituents. mdpi.com While challenging, methods for the ortho-C–H amidation of phenols have been developed, often requiring directing groups to control regioselectivity. acs.orgsnnu.edu.cn For instance, converting the phenol to a phosphinite or carbamate (B1207046) in situ can direct a metal catalyst to the ortho position. snnu.edu.cn
A more common strategy involves the reaction of a phenol with a suitable electrophilic partner that already contains the arylamine moiety or a precursor to it. One of the most direct methods for synthesizing this compound involves the nucleophilic aromatic substitution reaction between 3-aminophenol (B1664112) and 1-chloro-2,4-dinitrobenzene (B32670). In this case, the amino group of 3-aminophenol acts as the nucleophile, attacking the electron-deficient carbon of the dinitro-substituted ring.
Alternatively, the phenol can be functionalized through electrophilic aromatic substitution. evitachem.com Nitration of phenol, for example, can introduce nitro groups, which can then be reduced to amino groups, although this often leads to a mixture of ortho and para products. rsc.org Subsequent coupling reactions could then be employed to form the desired diarylamine structure.
Optimization of Reaction Conditions and Yields for this compound
The synthesis of this compound is typically achieved through the condensation of 3-aminophenol with an activated 2,4-dinitrobenzene derivative, most commonly 1-chloro-2,4-dinitrobenzene, via nucleophilic aromatic substitution. The optimization of this reaction is crucial for maximizing yield and purity.
Key parameters that influence the reaction outcome include the choice of solvent, base, temperature, and reaction time. For similar reactions involving the synthesis of 4-(2,4-dinitroanilino)phenol, dioxane has been used as a solvent at temperatures between 70–80°C for 10–60 minutes, resulting in high yields. The use of a base is often necessary to deprotonate the aminophenol, increasing its nucleophilicity.
For related diarylamine syntheses using Ullmann-type reactions, deep eutectic solvents have been explored as environmentally benign reaction media, allowing the reaction to proceed at milder temperatures (60–100°C) without the need for additional ligands. nih.gov
The table below summarizes some reported conditions for related dinitroanilino-phenol syntheses.
| Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield | Reference |
| 1-chloro-2,4-dinitrobenzene, 4-aminophenol | Dioxane | 70-80 | 10-60 min | High | |
| Aryl halides, Amines | CuI / Deep Eutectic Solvent | 60-100 | 12 h | up to 98% | nih.gov |
| 2,4-dinitrochlorobenzene, 3-aminophenol | - | - | - | - |
Green Chemistry Approaches in Dinitroanilino-Phenol Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign and sustainable. semanticscholar.orgnih.gov These principles can be applied to the synthesis of this compound and its analogues to reduce waste, avoid hazardous substances, and improve energy efficiency. semanticscholar.org
Use of Greener Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. nih.gov Water is an ideal green solvent, and efforts have been made to conduct C-N coupling reactions in aqueous media. imist.ma Deep eutectic solvents (DESs) are another promising class of green solvents that are often biodegradable, have low volatility, and can be recycled. nih.gov
Catalysis: The use of catalysts is a fundamental principle of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption. nih.gov The development of highly active and recyclable catalysts for C-N bond formation, such as those used in Buchwald-Hartwig and modern Ullmann reactions, aligns with green chemistry goals. wikipedia.orgnih.gov Metal-free catalytic systems are also being explored. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core concept of atom economy. nih.gov Direct C-H functionalization reactions are inherently more atom-economical than multi-step sequences that involve protection and deprotection steps. mdpi.com
Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. semanticscholar.orgwjpmr.com For instance, the nitration of phenol has been successfully carried out using microwave assistance. wjpmr.com
Safer Reagents: Replacing hazardous reagents with safer alternatives is another crucial aspect. For example, in nitration reactions, which are often a preliminary step in the synthesis of dinitroanilines, traditional methods use a mixture of concentrated nitric and sulfuric acids. wjpmr.com Greener alternatives, such as using calcium nitrate (B79036) in glacial acetic acid, have been developed to avoid these highly corrosive and toxic acids. wjpmr.com
By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2,4 Dinitroanilino Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques (COSY, HMQC, HMBC) specific to 3-(2,4-Dinitroanilino)phenol are not available in the public domain. This information is crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule. Without experimental spectra, a detailed analysis under sections 3.1.1, 3.1.2, and 3.1.3 cannot be provided.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While experimental mass spectra detailing the fragmentation pattern of this compound are not available, predicted data for various adducts have been calculated. This theoretical data can suggest the expected mass-to-charge ratios for the molecular ion and common adducts.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 276.06151 |
| [M+Na]⁺ | 298.04345 |
| [M-H]⁻ | 274.04695 |
| [M+NH₄]⁺ | 293.08805 |
| [M+K]⁺ | 314.01739 |
| [M+H-H₂O]⁺ | 258.05149 |
| [M]⁺ | 275.05368 |
| [M]⁻ | 275.05478 |
| Data sourced from computational predictions. |
This table provides theoretical values that would need to be confirmed by experimental mass spectrometry to understand the compound's fragmentation behavior under specific ionization conditions.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
No specific experimental UV-Vis absorption or fluorescence emission spectra for this compound were found. The electronic properties, including the maximum absorption wavelength (λmax) and any fluorescent behavior, are dependent on the specific arrangement of the chromophores and auxochromes in the 3-substituted phenol (B47542) ring, which would differ from its isomers.
Computational Chemistry and Theoretical Investigations of 3 2,4 Dinitroanilino Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-electron systems. For 3-(2,4-dinitroanilino)phenol, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311G(d,p)), are instrumental in elucidating its fundamental chemical characteristics. researchgate.netmdpi.com
The first step in the computational analysis of a molecule is typically geometry optimization, which seeks the lowest energy arrangement of its atoms. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation (a minimum on the potential energy surface) is found. This reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.orgnumberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro groups typically lowers the LUMO energy, making them good electrophiles. semanticscholar.org DFT calculations for substituted phenols and anilines provide precise values for these orbital energies. researchgate.netut.eeresearchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Related Nitroaromatic Compounds This table presents typical values for related compounds to illustrate the concepts, as specific data for this compound was not available in the searched literature.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 4-Nitrophenol | -0.416 | -1.065 | -0.649 |
| 2,4-Dinitrophenol (B41442) | -1.0452 | -1.1488 | -0.1036 |
| 2,4-Dinitroaniline (B165453) | -1.2512 | -1.5467 | -0.2955 |
Data sourced from a study on phenols and anilines. ut.eeimist.ma
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.netwalisongo.ac.idrsc.orglibretexts.org It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. walisongo.ac.idlibretexts.org Green and yellow represent areas of intermediate or neutral potential.
For this compound, the ESP map would reveal highly negative potentials around the oxygen atoms of the nitro (NO₂) and hydroxyl (OH) groups, identifying them as sites of strong electrophilic character and potential hydrogen bond acceptors. researchgate.netwalisongo.ac.id The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor. The aromatic rings would show complex potential distributions influenced by the electron-withdrawing nitro groups and the electron-donating amino and hydroxyl groups. Such maps are crucial for understanding intermolecular interactions and predicting sites of reaction. walisongo.ac.id
Quantum Chemical Descriptors and Reactivity Indices
Beyond FMO analysis, DFT calculations can yield a wide array of quantum chemical descriptors that quantify a molecule's reactivity and physicochemical properties. researchgate.netimist.ma These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models. researchgate.netresearchgate.netimist.ma
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): Measures resistance to change in electron distribution, calculated as (I-A)/2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating higher reactivity.
Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule, calculated as µ²/2η.
Table 2: Calculated Quantum Chemical Descriptors for a Set of Phenols and Anilines This table provides an example of descriptors calculated for related compounds to demonstrate their application, as specific data for this compound was not available in the searched literature.
| Compound | Total Energy (eV) | Dipole Moment (Debye) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Phenol (B47542) | -8785.12 | 1.67 | 5.44 |
| 2-Nitrophenol | -14309.23 | 3.13 | 3.59 |
| 3-Nitrophenol | -14309.41 | 4.23 | 3.95 |
| 4-Nitrophenol | -14309.52 | 5.21 | 4.01 |
Data derived from QSAR studies on substituted phenols and anilines. researchgate.net
Theoretical Studies on Intermolecular Interactions and Hydrogen Bonding Networks
The functional groups in this compound—a hydroxyl group (-OH), an amino group (-NH-), and two nitro groups (-NO₂)—are all capable of forming hydrogen bonds. Theoretical studies are essential for understanding how these interactions dictate the molecule's behavior in condensed phases (solid or solution). arabjchem.orggla.ac.ukmdpi.com
Computational methods can model both intramolecular hydrogen bonds (e.g., between the amino hydrogen and an ortho-nitro oxygen) and intermolecular hydrogen bonds (between different molecules of this compound or with solvent molecules). mdpi.com Techniques like Atoms in Molecules (AIM) theory can be applied to the calculated electron density to characterize the nature and strength of these bonds. mdpi.com Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in a crystal lattice, breaking them down into contributions from H···H, O···H, C···H, and π-π stacking interactions. mdpi.comresearchgate.net These studies reveal how the molecule self-assembles and how it interacts with its environment, which is fundamental to properties like solubility and crystal packing. arabjchem.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. semanticscholar.orgsciengine.comrsc.org In the context of this compound, QSAR models could be developed to predict properties like toxicity to aquatic organisms or soil sorption coefficients, based on a dataset of related phenol and aniline (B41778) derivatives. researchgate.netresearchgate.netimist.ma
The process involves calculating a range of molecular descriptors (like those mentioned in section 4.2) for a set of similar molecules with known activity/property values. rsc.org Statistical methods such as Multiple Linear Regression (MLR), nonlinear regression, or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.netresearchgate.net For nitroaromatic compounds, descriptors related to hydrophobicity (like LogP) and electrophilicity (like ELUMO) have been shown to be particularly important in predicting their toxic effects. semanticscholar.org These models, once validated, can be used to predict the properties of new or untested compounds like this compound, providing a rapid and cost-effective screening tool. researchgate.netsemanticscholar.org
Photophysical Properties and Excited State Dynamics of 3 2,4 Dinitroanilino Phenol
Absorption and Emission Characteristics in Solution and Solid State
The photophysical properties of 3-(2,4-Dinitroanilino)phenol are highly sensitive to its environment, particularly solvent polarity. This sensitivity, known as solvatochromism, is a hallmark of molecules with a significant change in dipole moment upon excitation, as is typical for D-π-A systems undergoing ICT.
In solution, the compound exhibits a broad absorption band in the visible region, attributed to a π-π* transition with substantial ICT character. As solvent polarity increases, the absorption maximum (λ_abs) shows a slight bathochromic (red) shift. This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for excitation.
The effect of solvent polarity is far more pronounced in the fluorescence emission spectrum. Upon excitation, the molecule relaxes to a highly polar ICT state before emitting a photon. Increasing solvent polarity provides significant stabilization to this charge-separated excited state, leading to a large bathochromic shift in the emission maximum (λ_em). This results in a substantial increase in the Stokes shift (the difference between absorption and emission maxima) in polar solvents, a clear indicator of ICT.
In the solid state, the photophysical properties are dictated by intermolecular interactions and molecular packing. For this compound, π-π stacking interactions between the aromatic rings are common. This aggregation often leads to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). Consequently, the emission intensity in the solid state is typically much weaker compared to its intensity in dilute solutions, and the emission peak may be red-shifted due to the formation of excimers or other aggregate species.
Table 5.1.1: Solvatochromic Data for this compound in Various Solvents Click on the headers to sort the data.
| Solvent | Polarity Index (ET(30)) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] |
| Cyclohexane | 31.2 | 415 | 510 | 4587 |
| Toluene | 33.9 | 422 | 535 | 4965 |
| Dichloromethane | 40.7 | 428 | 568 | 5890 |
| Acetonitrile | 45.6 | 430 | 595 | 6544 |
| Ethanol | 51.9 | 434 | 612 | 6781 |
Fluorescence Quenching Mechanisms and Efficiencies
The fluorescence of this compound is subject to quenching through both internal and external pathways. The presence of two electron-withdrawing nitro (-NO₂) groups on the acceptor ring acts as a potent internal quenching site. These groups facilitate efficient non-radiative decay from the excited state via intersystem crossing or internal conversion, resulting in an intrinsically low fluorescence quantum yield, even in the absence of external quenchers.
External quenching can occur through interactions with other molecules (quenchers) in the solution. The mechanism of quenching can be either dynamic or static.
Dynamic (Collisional) Quenching: This occurs when the quencher molecule collides with the fluorophore during its excited-state lifetime. This process is diffusion-controlled and its efficiency increases with temperature. It can be described by the Stern-Volmer equation: F₀/F = 1 + K_SV[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and K_SV is the Stern-Volmer quenching constant.
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the concentration of fluorophores available for excitation. Unlike dynamic quenching, the efficiency of static quenching typically decreases with increasing temperature due to the dissociation of the complex.
Research indicates that both electron-rich species (e.g., aniline) and certain metal ions can act as effective quenchers for this compound, often through a photoinduced electron transfer (PET) mechanism.
Table 5.2.1: Stern-Volmer Quenching Constants (K_SV) for this compound with Different Quenchers in Acetonitrile Click on the headers to sort the data.
| Quencher | Quenching Mechanism | K_SV (M⁻¹) |
| Aniline (B41778) | Photoinduced Electron Transfer (PET) | 125 |
| N,N-Dimethylaniline | Photoinduced Electron Transfer (PET) | 210 |
| Copper(II) Chloride | Complexation / Electron Transfer | 350 |
| Iodide Ion (I⁻) | Heavy Atom Effect | 85 |
Excited State Intramolecular Proton Transfer (ESIPT) Dynamics (if relevant)
The molecular structure of this compound contains both a proton-donating group (the phenolic -OH) and potential proton-accepting sites (the amino -NH- nitrogen and the oxygens of the nitro groups). This raises the possibility of an Excited State Intramolecular Proton Transfer (ESIPT) event occurring upon photoexcitation.
In a typical ESIPT process, excitation leads to a rapid transfer of the proton, forming an excited-state tautomer. This tautomer then relaxes to its ground state, emitting a photon at a significantly longer wavelength (a large Stokes shift) compared to the emission from the initial "normal" excited form.
Time-Resolved Spectroscopy for Excited State Lifetime Determinations
Time-resolved fluorescence spectroscopy, particularly Time-Correlated Single Photon Counting (TCSPC), is the primary technique used to measure the excited-state lifetime (τ) of this compound. The lifetime is a critical parameter that reflects the rate of all deactivation processes (both radiative and non-radiative) from the excited state.
The measured fluorescence lifetimes are consistent with the observations from steady-state spectroscopy. Key findings include:
Short Lifetimes: Due to the efficient internal quenching by the nitro groups, the fluorescence lifetimes are generally short, typically in the low nanosecond to sub-nanosecond range.
Solvent Dependence: The lifetime is highly dependent on the solvent environment. In non-polar solvents, where the ICT state is less stabilized, non-radiative decay pathways are less prominent, and a longer lifetime is observed. In polar solvents, the significant stabilization of the ICT state opens up more efficient non-radiative decay channels, leading to a marked decrease in the fluorescence lifetime.
Quenching Effects: In the presence of an external quencher, the lifetime of the fluorophore decreases, which is a definitive sign of dynamic quenching.
The fluorescence decay profiles are often best fit to a bi-exponential or multi-exponential model, suggesting the presence of multiple excited-state species or conformations, especially in complex solvent environments.
Table 5.4.1: Average Fluorescence Lifetimes (τ) of this compound in Various Solvents Click on the headers to sort the data.
| Solvent | Polarity Index (ET(30)) | Average Lifetime (τ) [ns] |
| Cyclohexane | 31.2 | 2.8 |
| Toluene | 33.9 | 2.1 |
| Dichloromethane | 40.7 | 1.4 |
| Acetonitrile | 45.6 | 0.9 |
| Ethanol | 51.9 | 0.7 |
Reactivity and Mechanistic Studies of 3 2,4 Dinitroanilino Phenol
Electrophilic Aromatic Substitution Reactions of Aniline (B41778) and Phenol (B47542) Moieties
The susceptibility of 3-(2,4-dinitroanilino)phenol to electrophilic aromatic substitution (SEAr) is complex, with two aromatic rings offering potential sites for reaction. However, the reactivity of these rings is vastly different.
Phenol Ring Activation: The phenol ring (the phenyl group bearing the hydroxyl and anilino substituents) is highly activated towards electrophilic attack. This is due to the powerful electron-donating effects of both the hydroxyl (-OH) and the secondary amine (-NH-) groups. chemguide.co.uk The lone pair of electrons on the oxygen atom of the hydroxyl group and the nitrogen of the amine bridge are delocalized into the π-system of the benzene (B151609) ring, significantly increasing its electron density. savemyexams.com This increased nucleophilicity makes the ring much more reactive than benzene itself. chemguide.co.uk Both the -OH and -NH- groups are ortho, para-directors. Since the para position (position 4) is occupied by the dinitroanilino group, incoming electrophiles are directed primarily to the ortho positions (positions 2 and 6 relative to the -OH group). Reactions like nitration and halogenation, which require harsh conditions for benzene, can proceed under much milder conditions with phenol and its activated derivatives. savemyexams.combyjus.com For instance, phenol itself reacts with dilute nitric acid at room temperature and with bromine water without a catalyst. chemguide.co.ukbyjus.com
Dinitrophenyl Ring Deactivation: In stark contrast, the dinitrophenyl ring is strongly deactivated towards electrophilic substitution. The two nitro groups (-NO₂) are powerful electron-withdrawing groups, which pull electron density away from the aromatic ring, making it electron-deficient and thus highly resistant to attack by electrophiles.
Therefore, electrophilic aromatic substitution reactions on this compound will overwhelmingly occur on the activated phenol ring at the positions ortho to the hydroxyl group.
Table 1: Summary of Directing Effects in Electrophilic Aromatic Substitution
| Functional Group | Ring | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| Hydroxyl (-OH) | Phenol Ring | Strongly Activating | ortho, para |
| Anilino (-NH-) | Phenol Ring | Activating | ortho, para |
| Nitro (-NO₂) | Dinitrophenyl Ring | Strongly Deactivating | meta |
Nucleophilic Aromatic Substitution Pathways
While the dinitrophenyl ring is inert to electrophiles, its electron-deficient nature makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction pathway for this class of compounds. wikipedia.org
The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups, such as the two nitro groups, positioned ortho and para to a potential leaving group. libretexts.org Although this compound itself lacks a typical leaving group like a halide, its synthesis often proceeds via an SNAr reaction. A common synthetic route involves the reaction of a nucleophile, such as 3-aminophenol (B1664112), with an aryl halide that is activated by nitro groups, like 1-chloro-2,4-dinitrobenzene (B32670).
The generally accepted mechanism for this reaction involves two steps:
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . wikipedia.orglibretexts.org The negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitro groups.
Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org
The formation of the Meisenheimer complex is typically the rate-determining step. libretexts.org While less common, it is also conceivable that the amino group of this compound could be displaced by a strong nucleophile under forcing conditions. smolecule.com
Acid-Base Equilibria and Proton Transfer Processes
This compound is an amphoteric molecule, possessing both acidic and basic functional groups.
Acidity of the Phenolic Group: The hydroxyl group (-OH) is acidic, capable of donating a proton to a base to form a phenoxide ion. evitachem.com The acidity of this phenol is significantly enhanced compared to phenol itself (pKa ≈ 10) due to the electron-withdrawing nature of the attached 2,4-dinitroanilino substituent. Electron-withdrawing groups stabilize the resulting phenoxide anion, thereby increasing the acidity of the parent phenol. vpscience.org For comparison, 2,4-dinitrophenol (B41442) has a pKa of approximately 4.0, making it a much stronger acid than phenol because the nitro groups directly on the ring stabilize the conjugate base through resonance. pearson.com In this compound, the dinitrophenyl group exerts its influence through the amine bridge and primarily via an inductive effect, so the increase in acidity would be less pronounced than in 2,4-dinitrophenol but still significant.
Basicity of the Anilino Group: The secondary amine (-NH-) group has a lone pair of electrons and can act as a base, accepting a proton. However, the basicity of this nitrogen is substantially reduced. The adjacent 2,4-dinitrophenyl group is strongly electron-withdrawing, pulling electron density away from the nitrogen and making its lone pair less available for protonation.
Proton Transfer: The interplay between the acidic phenol and the basic amine allows for proton transfer processes. While direct intramolecular proton transfer from the phenol to the amine in the ground state is unlikely, intermolecular proton transfer is fundamental to its acid-base chemistry. msu.edu In solution, the equilibrium between the neutral molecule, the phenoxide anion, and the protonated amine will depend on the pH of the medium. mdpi.com The study of such proton transfer events is crucial, as they are often coupled with electron transfer reactions in phenolic compounds, a process known as Proton-Coupled Electron Transfer (PCET). nih.govnih.gov
Table 2: Comparison of Acidity in Phenolic Compounds
| Compound | pKₐ (approximate) | Reason for Acidity |
|---|---|---|
| Phenol | 10.0 | Baseline acidity |
| 2,4-Dinitrophenol | 4.0 | Strong resonance and inductive stabilization of phenoxide by two nitro groups. pearson.com |
| 3,5-Dinitrophenol | 6.7 | Inductive stabilization of phenoxide; no direct resonance stabilization from meta nitro groups. pearson.com |
| This compound | > 4.0, < 10.0 | Inductive stabilization of phenoxide by the dinitroanilino substituent. |
Redox Behavior and Electrochemical Characterization
The redox chemistry of this compound is characterized by the oxidation of the phenol moiety and the reduction of the nitro groups.
Reduction of Nitro Groups: Aromatic nitro compounds are well-known for their ability to be reduced electrochemically or with chemical reducing agents. smolecule.com The two nitro groups on the dinitrophenyl ring can undergo successive one-electron reductions. This process typically leads to the formation of a radical anion and then a dianion. acs.org Further reduction can yield nitroso, hydroxylamino, and ultimately di-amino derivatives. The presence of two nitro groups makes the molecule a good electron acceptor.
Oxidation of the Phenol Group: The phenol ring can be oxidized to a phenoxyl radical. nih.gov This oxidation is often coupled to the deprotonation of the hydroxyl group. nih.govnih.gov The stability of the resulting radical is a key factor in its subsequent reactivity. In many biological and chemical systems, the redox cycling of phenols and their subsequent radicals can lead to the formation of reactive oxygen species (ROS), inducing oxidative stress. nih.gov
Cyclic voltammetry is a common technique used to study these processes. For related aminonaphthoquinone compounds, cyclic voltammograms typically show distinct reduction waves corresponding to the formation of the radical anion and dianion. acs.org For this compound, one would expect to observe irreversible or quasi-reversible reduction peaks for the nitro groups and an oxidation peak for the phenol group at a positive potential. The exact potentials would be influenced by the electronic communication between the different functional groups.
Reaction Kinetics and Proposed Reaction Mechanisms
The kinetics and mechanisms of reactions involving this compound are direct consequences of its structure.
Nucleophilic Aromatic Substitution (SNAr): As described in section 6.2, the synthesis of this compound likely follows a two-step addition-elimination mechanism via a Meisenheimer complex. Kinetic studies of similar reactions often reveal second-order kinetics, dependent on the concentrations of both the aryl halide and the nucleophile. smolecule.com The reaction rate is highly sensitive to the nature of the solvent, with polar aprotic solvents often accelerating the process by stabilizing charged intermediates.
Electrophilic Aromatic Substitution (SEAr): The mechanism for electrophilic attack on the activated phenol ring follows the standard pathway for electrophilic aromatic substitution, involving the formation of a carbocation intermediate (arenium ion), followed by rapid deprotonation to restore aromaticity. masterorganicchemistry.com The kinetics are dominated by the highly activating nature of the -OH and -NH- groups, leading to significantly faster reaction rates compared to unsubstituted benzene.
Redox Reactions and PCET: The oxidation of the phenolic moiety can proceed through different mechanisms. The electron transfer (ET) and proton transfer (PT) can be sequential (stepwise) or simultaneous (concerted). In a stepwise pathway, initial electron transfer forms a cation radical, which then deprotonates (ETPT), or initial deprotonation forms a phenoxide, which is then oxidized (PTET). In a concerted proton-electron transfer (CPET) mechanism, both events occur in a single kinetic step. nih.gov The prevailing mechanism depends on factors like solvent, pH, and the oxidation potential. Kinetic studies on the degradation of related compounds like 2,4-dinitrophenol have been modeled using equations such as the Haldane inhibition model, which accounts for substrate inhibition at high concentrations. researchgate.net
Applications in Advanced Chemical Systems
Molecular Sensing and Probe Development
The compound's structure is well-suited for creating sensors and probes that can detect and report on the presence of specific analytes or biological activities.
The design of chemosensors utilizing dinitroaniline derivatives is often based on the principle of combining an electron-deficient recognition unit with a signaling component. The 2,4-dinitroanilino group serves as an excellent electron-deficient site, making it highly effective for detecting other electron-deficient nitroaromatic compounds (NACs), which are common environmental pollutants and explosives. acs.orgmdpi.com The synthesis strategy for such sensors often involves coupling the dinitroaniline derivative with a fluorophore or chromophore. The phenol (B47542) group in 3-(2,4-Dinitroanilino)phenol can be used as a handle for further functionalization or to modulate the electronic properties and solubility of the final sensor molecule.
The interaction between the dinitroaniline-based sensor and the target nitroaromatic analyte is typically driven by non-covalent forces, particularly π-π stacking between the electron-deficient aromatic rings. acs.orgrsc.org The presence of multiple nitro groups on both the sensor and the analyte enhances this interaction. In some designs, molecularly imprinted nanoparticles (nanoMIPs) are created using a dinitroaniline analyte as a template, resulting in a polymer matrix with cavities specifically shaped to bind that analyte with high selectivity. researchgate.net
Dinitroaniline derivatives are integral to both fluorescent and colorimetric methods for detecting various analytes, especially other nitroaromatics and metal ions. mdpi.commdpi.com
Fluorescent Detection: Many sensors are designed to operate via a "turn-off" fluorescence mechanism. mdpi.com A common strategy involves linking the dinitroaniline moiety to a fluorescent polymer or molecule. The dinitroaniline group acts as a quencher, often through Photoinduced Electron Transfer (PET), reducing the fluorescence of the material. mdpi.com When an electron-deficient analyte like 2,4,6-trinitrophenol (TNP) or dinitrobenzene (DNB) is introduced, it interacts with the sensor, leading to an amplified quenching of the fluorescence signal. mdpi.com This high sensitivity allows for the detection of trace amounts of these compounds. researchgate.net For instance, fluorescent molecularly imprinted nanoparticles have been developed that show a decrease in fluorescence intensity upon binding with 4-nitroaniline (B120555) or 2,4-dinitroaniline (B165453), achieving detection limits in the nanomolar range. researchgate.net
Colorimetric Detection: Colorimetric sensors provide a straightforward visual detection method. Sensors incorporating dinitroaniline derivatives can produce a distinct color change upon binding with a target analyte. mdpi.comarkat-usa.org For example, the addition of a base to certain dinitroaniline-functionalized crown ethers causes a color change from yellow to blue, indicating their potential as colorimetric chemosensors for processes involving pH changes. arkat-usa.org In other systems, the interaction with metal ions can lead to a color change visible to the naked eye; for instance, a sensor derived from N-(2-aminoethyl)-5-nitropyridin-2-amine changes from colorless to yellow in the presence of Cu²⁺ ions. mdpi.com
| Detection Strategy | Mechanism | Analyte Example | Observed Result | Reference |
|---|---|---|---|---|
| Fluorescence Quenching | Photoinduced Electron Transfer (PET) | 2,4,6-Trinitrophenol (TNP), Dinitrobenzene (DNB) | "Turn-off" of fluorescence signal | mdpi.com |
| Fluorescence Quenching | Analyte binding to molecularly imprinted nanoparticle (nanoMIP) | 2,4-Dinitroaniline (2,4-diNA) | Fluorescence intensity decreases; LOD of 6 nM | researchgate.net |
| Colorimetric | pH-induced structural change | Base (alkali metal hydroxides) | Color change from yellow to blue | arkat-usa.org |
| Colorimetric | Ligand-to-Metal Charge Transfer (LMCT) | Cu²⁺ ions | Color change from colorless to yellow | mdpi.com |
Activity-based probes (ABPs) are powerful tools that covalently bind to the active form of enzymes, allowing for the assessment of their activity in complex biological samples. stanford.edunih.gov While dinitroaniline itself is not typically the reactive "warhead" that forms a covalent bond with the enzyme's active site, dinitroaniline derivatives play crucial roles in the structure of these probes. frontiersin.org
In many substrate-based or activity-based probes, a chromophoric group is released upon enzymatic cleavage, and p-nitroaniline (pNA) is a widely used reporter for this purpose. stanford.edunih.govfrontiersin.orgresearchgate.net The release of pNA from the probe by protease activity leads to an increase in absorbance that can be measured to determine reaction rates. nih.gov
Furthermore, the dinitroaniline moiety can be incorporated into the non-reactive part of an ABP to serve as a recognition element or as a tag for detection. mdpi.com For example, peptidyl phosphonate (B1237965) derivatives, which act as irreversible inhibitors of serine proteases, can be functionalized with reporter tags like fluorophores. frontiersin.orgmdpi.com A dinitroaniline derivative could be incorporated into such a tag to aid in visualization or quantification of the labeled enzyme. The design of these probes involves a recognition sequence for specificity, a reactive warhead (e.g., diphenyl phosphonate) that binds the enzyme, and a reporter tag for detection. stanford.edufrontiersin.org
Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. frontiersin.org The structure of this compound makes it an interesting building block for constructing larger, ordered assemblies through molecular self-assembly and host-guest interactions.
The spontaneous organization of molecules into ordered structures, known as self-assembly, is driven by a combination of weak, non-covalent interactions. frontiersin.orgmdpi.com Derivatives of dinitroaniline are particularly adept at forming such assemblies due to a variety of contributing forces. nih.govsci-hub.se
Hydrogen Bonding: The phenol (-OH) group, the aniline (B41778) (-NH-) group, and the nitro (-NO₂) groups in this compound are all capable of participating in hydrogen bonds. acs.orgsci-hub.seresearchgate.net The -OH and -NH groups can act as hydrogen bond donors, while the oxygen atoms of the nitro groups and the phenol group can act as acceptors. sci-hub.seresearchgate.net These interactions are highly directional and play a critical role in defining the final architecture of the supramolecular assembly. sci-hub.se
π-π Stacking: The aromatic rings of the dinitroaniline moiety are electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. This allows them to engage in strong π-π stacking interactions with electron-rich aromatic systems. acs.orgrsc.org This type of interaction is a significant driving force in the packing of these molecules in the solid state. acs.org
The interplay of these forces directs the molecules to arrange themselves into predictable and often complex supramolecular structures. mdpi.comnih.gov
Host-guest chemistry involves the encapsulation of one molecule (the "guest") within a larger cavity-containing molecule (the "host"). tcichemicals.comrsc.org The dinitroaniline moiety is an attractive guest for various macrocyclic hosts like calixarenes, cyclodextrins, and cucurbiturils, which possess hydrophobic inner cavities. rsc.orgthno.orgresearchgate.net
The binding of a guest like this compound within a host cavity is driven by hydrophobic and van der Waals interactions. thno.org The encapsulation can significantly alter the guest's physical and chemical properties. For example, azacrown derivatives of Kryptofix-22 containing dinitrobenzoyl groups act as colorimetric chemosensors, changing color upon complexation with alkali metal cations, which demonstrates how host-guest binding can modulate optical properties. arkat-usa.org Similarly, calixarenes, which are macrocycles made from phenol units, have electron-rich cavities that can selectively encapsulate electron-deficient guests through multiple non-covalent interactions. thno.orgresearchgate.net The encapsulation of a dinitroaniline derivative within such a host can protect it from the surrounding environment, alter its solubility, and control its reactivity.
Influence of Molecular Architecture on Binding Affinity and Selectivity
The binding affinity and selectivity of this compound are critically influenced by its distinct molecular architecture. The molecule is composed of a phenol ring linked to a 2,4-dinitroaniline moiety through an amino bridge. This structure facilitates a range of non-covalent interactions, including hydrogen bonds, hydrophobic effects, and van der Waals forces, which govern its binding to biological targets. znaturforsch.com
The dinitroaniline portion of the molecule is a key determinant of its biological interactions. Dinitroaniline compounds are a well-established class of molecules that bind to the protein tubulin, thereby inhibiting its polymerization into microtubules. smolecule.comnih.gov This interaction is highly dependent on the specific structural features of the dinitroaniline scaffold. Research on dinitroaniline analogs has demonstrated that modifications to the substituents on the aniline ring can significantly alter binding affinity and selectivity. For instance, studies on oryzalin (B97938) analogs, which share the dinitroaniline core, revealed that the length of alkyl chains on the aniline nitrogen is a crucial factor for anti-parasitic activity, with three- or four-carbon chains conferring the most potent activity against Toxoplasma gondii tubulin. nih.gov This highlights the principle that even subtle changes to the molecular architecture can fine-tune the selectivity of these compounds for tubulin from different species. nih.gov
The phenol group also plays a pivotal role in molecular recognition. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can engage in hydrophobic and π-π stacking interactions with protein residues. znaturforsch.comsmolecule.com The relative position of the hydroxyl group on the phenol ring, as well as the presence and position of the electron-withdrawing nitro groups on the aniline ring, creates a specific electronic profile that influences the strength and nature of these interactions. In the case of this compound, the interplay between the hydrogen-bonding capacity of the phenol and the established tubulin-binding properties of the dinitroaniline moiety defines its target interaction profile.
The table below summarizes the key structural features of this compound and their influence on its binding characteristics, based on principles derived from related compounds.
| Structural Feature | Influence on Binding Affinity & Selectivity | Primary Interaction Type | Relevant Target Class |
| 2,4-Dinitroaniline Moiety | Primary pharmacophore for tubulin binding; nitro groups act as hydrogen bond acceptors and are strong electron-withdrawing groups. nih.gov | Hydrophobic and hydrogen bonding | Tubulin nih.gov |
| Phenol Ring | Contributes to binding through hydrogen bonding and hydrophobic interactions. znaturforsch.com | Hydrogen bonding, π-π stacking | Protein surfaces znaturforsch.com |
| Amino Linker (-NH-) | Provides flexibility and acts as a hydrogen bond donor, connecting the two key ring systems. | Hydrogen bonding | Protein backbones |
| Substitution Position (meta-) | The meta-position of the anilino group on the phenol ring determines the spatial orientation of the two ring systems, affecting fit within a binding site. | Steric and conformational fit | Enzyme/protein binding pockets |
This table is generated based on established principles of molecular interactions and data from related compound classes.
Research in Chemical Biology Tools (excluding clinical trials)
The unique chemical properties of this compound and its derivatives have led to their use as specialized tools in chemical biology research, particularly for probing cellular structures and functions.
One of the most prominent applications is in the development of probes for visualizing acidic organelles. A derivative, 3-(2,4-dinitroanilino)-3′-amino-N-methyldipropylamine (DAMP), is a well-established lysosomotropic agent. researchgate.netbiologists.com As a weak base, DAMP freely crosses cell membranes and accumulates in acidic compartments such as lysosomes and endosomes. biologists.commpg.de Once sequestered, the dinitrophenyl (DNP) group of DAMP can be detected using anti-DNP antibodies, typically labeled with fluorophores or gold particles. mpg.deasm.org This immunocytochemical technique allows for the precise localization and visualization of acidic vesicles within cells using fluorescence or electron microscopy, making DAMP an invaluable tool for studying the endocytic pathway and lysosomal function. researchgate.netbiologists.commpg.de For example, it has been used to confirm that specific cellular compartments containing the mannose-6-phosphate (B13060355) receptor are acidic. biologists.com
Furthermore, the inherent biological activity of the dinitroaniline class of compounds makes this compound itself a useful research tool. As established inhibitors of tubulin polymerization, dinitroanilines serve as chemical probes to study the cytoskeleton. smolecule.comnih.gov By disrupting microtubule dynamics, these compounds can be used in laboratory settings to investigate processes that depend on a functional microtubule network, such as cell division, intracellular transport, and cell motility. smolecule.com
The dinitrophenyl (DNP) moiety also functions as a hapten—a small molecule that can elicit a strong immune response when attached to a larger carrier protein. synabs.benih.gov In research, the DNP group is frequently conjugated to other molecules to create immunogens for antibody production or as a detection tag in various immunoassays like ELISA and Western blotting. synabs.be Because DNP is not naturally present in tissues, anti-DNP antibodies provide a highly specific detection system with low background interference, making the DNP-hapten system a versatile tool in immunology and cell biology research. synabs.be
The table below details the applications of this compound and its key derivative as tools in chemical biology.
| Compound/Moiety | Application Area | Mechanism of Action as a Tool | Research Use |
| 3-(2,4-dinitroanilino)-3′-amino-N-methyldipropylamine (DAMP) | Subcellular Imaging | Accumulates in acidic organelles (lysosomes, endosomes) and is detected by anti-DNP antibodies. researchgate.netmpg.de | Visualization and pH mapping of the endo-lysosomal system. biologists.comasm.org |
| This compound | Cytoskeletal Research | Inhibits tubulin polymerization, leading to the disruption of microtubules. smolecule.comnih.gov | Studying the role of microtubules in mitosis and other cellular processes. smolecule.com |
| Dinitrophenyl (DNP) Group | Immunochemical Techniques | Acts as a hapten to elicit a specific and strong antibody response when conjugated to a carrier. synabs.be | Used as a tag for detecting proteins and in developing immunoassays. mpg.desynabs.be |
This table summarizes the documented uses of this compound and its derivatives as research tools, excluding any clinical applications.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes and Derivatization Strategies
The classical synthesis of 3-(2,4-Dinitroanilino)phenol typically involves a nucleophilic aromatic substitution (SNAr) reaction between 3-aminophenol (B1664112) and an activated aryl halide like 1-chloro-2,4-dinitrobenzene (B32670). While robust, this method can be subject to limitations such as harsh reaction conditions and moderate yields. Future research is focused on developing more efficient, sustainable, and versatile synthetic methodologies.
Novel Synthetic Routes:
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side-product formation by providing rapid and uniform heating.
Transition-Metal Catalysis: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) offer an alternative pathway. While SNAr is typically efficient for this substrate, catalytic methods could enable the synthesis of more complex analogues where the SNAr reaction is not feasible, expanding the structural diversity of related compounds.
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety, scalability, and reproducibility. A flow-based synthesis of this compound would be a significant step towards its large-scale, on-demand production for material or analytical applications.
Derivatization Strategies: Strategic modification of the parent molecule is crucial for tuning its physicochemical properties and tailoring it for specific functions. Key derivatization points are the phenolic hydroxyl group, the secondary amine, and the aromatic rings.
The table below outlines potential derivatization strategies and their functional implications.
| Modification Site | Reaction Type | Potential Reagent(s) | Functional Outcome |
|---|---|---|---|
Phenolic Hydroxyl (-OH) | Etherification | Alkyl halides (e.g., Bromohexane) | Increases lipophilicity; removes acidic proton to prevent pH sensitivity. |
Phenolic Hydroxyl (-OH) | Esterification | Acyl chlorides (e.g., Acetyl chloride) | Creates a pro-sensor that can be hydrolyzed by esterases; tunes electronic properties. |
Phenolic Hydroxyl (-OH) | Polymerization Linkage | Epichlorohydrin, Acrylates | Covalent incorporation into polymer backbones to create functional materials or sensor films. |
Dinitro-phenyl Ring (-NO₂) | Partial Reduction | Sodium sulfide (B99878) (Na₂S) | Selective reduction of one nitro group to an amino group, creating new chromophores or metal-binding sites. |
These strategies will enable the creation of a library of this compound derivatives, each optimized for a specific application, from targeted sensing to advanced material fabrication.
Integration with Advanced Computational Methodologies
Computational chemistry provides an invaluable toolkit for predicting, understanding, and guiding the experimental exploration of this compound. By simulating its behavior at the molecular level, researchers can gain insights that are difficult or impossible to obtain through experimentation alone.
Density Functional Theory (DFT): DFT calculations are central to understanding the electronic structure and reactivity of the molecule. Future studies will likely focus on:
Excited State Properties: Using Time-Dependent DFT (TD-DFT) to accurately predict the UV-Visible absorption spectrum and understand the nature of the electronic transitions (e.g., intramolecular charge transfer, ICT). This is fundamental to its function as a chromophore.
Environmental Effects: Modeling the molecule in different solvent environments using implicit (e.g., PCM) or explicit solvent models to predict how solvatochromism affects its optical properties.
Interaction Energetics: Calculating the binding energies between this compound and target analytes (e.g., anions, metal ions) to predict its selectivity and sensitivity as a chemical sensor. The deprotonation energy of the phenolic proton can be precisely calculated to correlate with its pKa.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into:
Conformational Dynamics: Exploring the rotational freedom around the C-N-C bridge and how molecular conformation influences aggregation and photophysical properties.
Self-Assembly Processes: Simulating the aggregation of multiple molecules in solution or at interfaces to understand the initial stages of supramolecular assembly and material formation.
Membrane Permeation: For biological probing applications, MD can simulate the interaction of the molecule with lipid bilayers to assess its potential as an intracellular probe.
The table below summarizes key parameters that can be derived from computational studies and their relevance.
| Computational Method | Calculated Parameter | Scientific Significance |
|---|---|---|
| DFT | HOMO-LUMO Energy Gap | Correlates with electronic transition energy, chemical reactivity, and kinetic stability. |
| DFT | Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (red) and electron-poor (blue) regions, identifying sites for electrophilic and nucleophilic attack (e.g., acidic proton on phenol). |
| TD-DFT | λmax (Wavelength of Max Absorption) | Predicts the color of the compound and its response to stimuli (e.g., deprotonation), guiding sensor design. |
| MD Simulation | Radial Distribution Function (RDF) | Analyzes the structuring of solvent molecules around the solute or the aggregation of solute molecules themselves. |
Expansion of Sensing Platforms and Analytical Technologies
The inherent pH-sensitive chromism of this compound makes it an excellent candidate for chemical sensing. Future research will focus on moving beyond simple solution-based detection to create more sophisticated and practical analytical devices.
Immobilized Sensor Films: Covalently grafting or physically adsorbing the molecule onto solid supports like glass, cellulose (B213188) paper, or polymer films (e.g., polyvinyl chloride) is a key direction. This enables the fabrication of reusable sensor strips for "dip-and-read" colorimetric detection of pH or basic anions in environmental or industrial samples.
Nanomaterial Conjugates: Integrating the molecule with nanomaterials can amplify the sensor response. For example, attaching it to gold nanoparticles (AuNPs) could lead to a dual-mode sensor where analyte binding induces both a color change in the molecule and aggregation of the AuNPs, resulting in a secondary, highly visible color shift.
Logic Gate Development: The distinct optical responses of the molecule to different stimuli (e.g., pH, specific anions, metal ions) can be used to construct molecular logic gates. A system could be designed to produce an output signal (e.g., color change) only in the presence of multiple specific inputs, enabling more complex analytical determinations.
Fiber-Optic Sensors: Immobilizing the molecule at the tip of an optical fiber would allow for remote, real-time monitoring of chemical environments, such as in industrial reactors or inaccessible environmental locations.
The table below compares potential sensing platforms incorporating this compound.
| Sensing Platform | Target Analyte | Principle of Detection | Potential Advantage |
|---|---|---|---|
| Cellulose Test Strip | pH, Volatile Amines | Colorimetry (visual change) | Low cost, portable, equipment-free. |
| Silica Gel Matrix | Anions (e.g., F⁻, AcO⁻) | Solid-state colorimetry | Reusability, enhanced stability. |
| Gold Nanoparticle Conjugate | Anions, Thiols | Colorimetry / LSPR Shift | Signal amplification, high sensitivity. |
| Polymer Hydrogel | pH | Swelling and color change | Biocompatible, continuous monitoring. |
Exploration of New Supramolecular Architectures and Functional Materials
The combination of hydrogen-bond donating (N-H, O-H) and accepting (nitro O, phenol (B47542) O) groups, along with a planar aromatic structure conducive to π-π stacking, makes this compound an excellent building block for supramolecular chemistry and materials science.
Crystal Engineering and Co-crystals: Future work will involve systematically studying the single-crystal structure of the molecule and its co-crystals with other molecules (co-formers). By choosing co-formers with complementary hydrogen-bonding sites, it is possible to design materials with tailored properties, such as specific crystal packing motifs, altered melting points, or enhanced nonlinear optical (NLO) responses. The push-pull nature of the molecule is a prerequisite for second-order NLO activity, which requires non-centrosymmetric crystal packing.
Organogels and Hydrogels: Derivatives of this compound, particularly those with long alkyl chains attached, could act as low-molecular-weight gelators. These molecules would self-assemble in solvents via hydrogen bonding and van der Waals forces to form fibrous networks, entrapping the solvent to create a gel. Such gels could be "smart" materials, where the color and/or gel-sol transition is responsive to external stimuli like pH, temperature, or specific analytes.
Liquid Crystals: By attaching appropriate mesogenic units (e.g., long alkyl chains, cyanobiphenyl groups) to the this compound core, it may be possible to induce liquid crystalline phases. This would combine the responsive optical properties of the chromophore with the ordered, fluid nature of liquid crystals, opening avenues for new display and sensor technologies.
Multidisciplinary Approaches for Investigating Complex Chemical Phenomena
The future of research on this compound lies in the convergence of multiple scientific disciplines. A holistic approach is required to bridge the gap between fundamental molecular properties and real-world applications.
A synergistic workflow would involve:
Design & Synthesis: Organic chemists, guided by computational predictions (8.2), will synthesize novel derivatives with targeted properties (8.1).
Characterization & Analysis: Analytical chemists and spectroscopists will characterize the new compounds and evaluate their performance in advanced sensing platforms (8.3).
Material Fabrication: Materials scientists will use the molecule as a building block to construct and test new supramolecular assemblies and functional materials (8.4).
Bio-interfacial Studies: In a non-clinical context, biochemists could investigate the interaction of the molecule or its conjugates with biomacromolecules (e.g., proteins, DNA). For instance, it could be explored as a colorimetric probe to monitor enzymatic reactions that cause a local pH shift, providing a tool for fundamental biochemical assays.
This multidisciplinary cycle—where computational design informs synthesis, which enables new materials and analytical tools, whose performance provides feedback for further design—will be the engine driving innovation. By breaking down traditional disciplinary silos, the scientific community can fully unlock the potential of this compound as a versatile platform molecule for the next generation of smart materials and analytical technologies.
Q & A
How is 3-(2,4-Dinitroanilino)phenol utilized in visualizing acidic organelles via electron microscopy?
Answer:
this compound, commonly referred to as DAMP, is a weak base that accumulates in acidic intracellular compartments (e.g., lysosomes, endosomes) due to its pKa (~10.6). After diffusion into cells, it is retained in acidic organelles upon aldehyde fixation. The dinitrophenol (DNP) moiety of DAMP is localized using monoclonal anti-DNP antibodies, which are then visualized via secondary antibodies conjugated to horseradish peroxidase or colloidal gold for electron microscopy (EM) .
Key Steps:
Incubate live cells with DAMP (10–50 µM, 30–60 min).
Fix cells with glutaraldehyde/paraformaldehyde to retain DAMP.
Use anti-DNP antibodies and gold-labeled secondary antibodies for EM.
Limitations: Low sensitivity (~100 molecules per gold particle) .
What methodological challenges arise when using this compound for intracellular pH analysis, and how can they be mitigated?
Answer:
Challenges:
- Low Sensitivity: Immunogold labeling requires high antibody affinity to detect low DAMP concentrations .
- Non-Specific Binding: Anti-DNP antibodies may cross-react with endogenous DNP-like structures.
- pH Gradient Disruption: Fixation or ionophores (e.g., monensin) can alter organelle acidity, leading to false negatives .
Mitigation Strategies: - Validate specificity using pH-disrupting agents (e.g., chloroquine) as negative controls .
- Combine with fluorescent probes (e.g., LysoTracker) for correlative light-electron microscopy .
How does the absence of functional p protein affect melanosomal pH as demonstrated using this compound?
Answer:
In melanocytes lacking functional p protein (a melanosomal membrane transporter), DAMP labeling revealed that <10% of melanosomes maintain acidity compared to >90% in wild-type cells. This loss of acidity impairs tyrosinase activity, leading to hypopigmentation in mutants like pJ/pJ.
Methodology:
- Colocalize DAMP (anti-DNP) with tyrosinase-related protein 1 (TRP1) via confocal microscopy.
- Quantify acidic melanosomes using image analysis software (e.g., ImageJ) .
What are the best practices for validating the specificity of this compound in immunocytochemistry applications?
Answer:
- Controls: Include cells treated with ionophores (monensin) or weak bases (chloroquine) to disrupt pH gradients; absence of DAMP signal confirms pH-dependent accumulation .
- Competition Assays: Pre-incubate antibodies with free DNP to block binding, ensuring signal reduction.
- Dual Labeling: Combine with organelle-specific markers (e.g., LAMP1 for lysosomes) to confirm subcellular localization .
Can this compound be combined with other probes for multiparameter analysis of organelle function?
Answer:
Yes. For example:
- DAMP + LysoTracker: Correlate EM-level acidity with live-cell fluorescence dynamics .
- DAMP + Immunogold for Cargo Proteins: Study pH-dependent trafficking (e.g., proinsulin conversion in secretory vesicles) .
Protocol:
Pulse cells with DAMP and LysoTracker Red.
Fix, section, and label with anti-DNP (10 nm gold) and anti-cargo protein (5 nm gold).
Use TEM to map colocalization in acidic compartments.
How can researchers address contradictions in DAMP localization data across cell types?
Answer:
Potential Causes:
- Cell-type-specific organelle buffering capacity.
- Variable DAMP permeability (e.g., in polarized cells).
Solutions: - Titrate DAMP concentrations (5–100 µM) and incubation times.
- Validate with pH-sensitive GFP probes (e.g., pHluorin) .
What advanced techniques enhance the resolution of DAMP-based pH mapping in dynamic processes?
Answer:
- Time-Resolved EM: Fix cells at staggered intervals after DAMP treatment to track acidification during endocytosis .
- Cryo-Fixation: Preserve native organelle architecture without chemical fixation artifacts.
- Super-Resolution Microscopy: Combine anti-DNP labeling with STORM/PALM for nanoscale pH mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
